molecular formula C10H13ClF3NO B6193693 2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 2680531-72-8

2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B6193693
CAS No.: 2680531-72-8
M. Wt: 255.7
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Description

2-[2-Methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound consists of a phenyl ring substituted with a methoxy group and a trifluoromethyl group, linked to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methoxy-4-(trifluoromethyl)benzaldehyde. This can be achieved through the trifluoromethylation of 2-methoxybenzaldehyde using reagents like trifluoromethyl iodide and a suitable catalyst.

    Reductive Amination: The aldehyde group of 2-methoxy-4-(trifluoromethyl)benzaldehyde is then subjected to reductive amination with ethanamine. This step involves the use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst.

    Formation of Hydrochloride Salt: The final step involves converting the free base amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-[2-Methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of trifluoromethyl group with nucleophiles.

Scientific Research Applications

2-[2-Methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies, aiding in the understanding of receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-[2-Methoxyphenyl]ethan-1-amine Hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-[4-(Trifluoromethyl)phenyl]ethan-1-amine Hydrochloride: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness: 2-[2-Methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various research fields.

Properties

CAS No.

2680531-72-8

Molecular Formula

C10H13ClF3NO

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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